4-Amino-2-isopropylthio-5-tosylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S3/c1-8(2)18-13-15-11(14)12(19-13)20(16,17)10-6-4-9(3)5-7-10/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARTYHIBDNMERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375675 | |
| Record name | 4-Amino-2-isopropylthio-5-tosylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117420-84-5 | |
| Record name | 4-Amino-2-isopropylthio-5-tosylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 2 Isopropylthio 5 Tosylthiazole and Analogues
Strategic Retrosynthetic Analysis of the 4-Amino-2-isopropylthio-5-tosylthiazole Architecture
A strategic retrosynthetic analysis of this compound suggests a convergent synthetic plan. The primary disconnection breaks the thiazole (B1198619) ring, a common strategy in heterocyclic chemistry. This leads to two key synthons: a nucleophilic sulfur-containing fragment and an electrophilic three-carbon fragment bearing the amino and tosyl groups.
Specifically, the C2-S and N3-C4 bonds of the thiazole ring can be disconnected. This approach points towards a precursor such as a tosyl-substituted α-aminonitrile (or a related α-amino carbonyl compound) and a source for the isopropylthio group attached to a reactive carbon. A plausible precursor for the latter is S-isopropyldithiocarbamate, which can be derived from isopropylamine, carbon disulfide, and an alkylating agent. The α-aminonitrile portion would already contain the necessary C4-amino and C5-tosyl functionalities, setting the stage for a cyclization reaction to form the desired thiazole core.
Established and Novel Cyclization Approaches to the Thiazole Ring
The formation of the thiazole ring is a cornerstone of this synthesis, with several established and novel methods available to chemists.
Adaptations of the Hantzsch Thiazole Synthesis for 4-Amino-thiazoles
The Hantzsch thiazole synthesis, first described in 1887, is a robust and widely used method for constructing the thiazole nucleus. organic-chemistry.org The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org For the synthesis of 4-aminothiazoles, this method can be adapted by using a thiourea (B124793) derivative in place of a simple thioamide. The reaction with an appropriately substituted α-halocarbonyl compound would lead to the formation of a 2-aminothiazole (B372263) derivative. nih.govresearchgate.net
Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times significantly. mdpi.com Furthermore, environmentally benign approaches using catalysts like silica-supported tungstosilicic acid under conventional heating or ultrasonic irradiation have been developed for one-pot, multi-component Hantzsch syntheses. nih.govresearchgate.net
Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-Haloketone | Thiourea | Reflux in ethanol | 2-Amino-4-substituted thiazole | nih.gov |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave, 90°C, Methanol | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | mdpi.com |
Modifications of the Cook-Heilbron Synthesis for 5-Substituted Aminothiazoles
The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles. This reaction typically involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.comnih.gov This method is particularly relevant for the target molecule as it directly installs the amino group at the C5 position, although the target molecule has the amino group at C4. However, variations of this synthesis can be envisioned where precursors are designed to yield 4-aminothiazoles.
The mechanism involves a nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by cyclization. organic-chemistry.org The versatility of this method allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring by choosing the appropriate starting materials. organic-chemistry.org
Exploration of Alternative Thiazole Ring Formation Reactions
Beyond the classical methods, several alternative strategies for thiazole ring formation have been explored. These include:
Reaction of thioamides with α,β-unsaturated carbonyl compounds or alkynes : These methods offer different pathways to functionalized thiazoles.
Three-component reactions : Efficient one-pot syntheses have been developed, for instance, reacting enaminoesters, sulfur, and bromodifluoroacetamides to yield thiazoles. mdpi.com
From nitroepoxides : A catalyst-free, one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides can afford 2-iminothiazoles, which can be precursors to 2-aminothiazoles. nih.gov
Palladium-catalyzed synthesis : 4-substituted 2-aminothiazoles can be constructed from vinyl azides and potassium thiocyanate (B1210189) using a palladium(II) acetate (B1210297) catalyst. organic-chemistry.org
Introduction of the Isopropylthio Moiety at Position 2
The installation of the 2-isopropylthio group is a critical step in the synthesis of the target molecule. This can be achieved by utilizing a precursor that already contains this moiety or by modifying the thiazole ring after its formation.
Synthetic Routes to Isopropylthiol Precursors and their Reactivity
A common and efficient method to introduce a 2-alkylthio group onto a thiazole ring is through the use of an S-alkyl dithiocarbamate (B8719985). S-isopropyldithiocarbamate can be readily synthesized. A straightforward one-pot reaction involves reacting an amine (isopropylamine), carbon disulfide, and an alkyl halide under solvent-free conditions. organic-chemistry.org
These S-alkyl dithiocarbamates are versatile intermediates. For instance, they can react with chloroacetyl chloride to form 2-(alkylthio)thiazol-4(5H)-ones. tandfonline.com In the context of the target molecule's synthesis, an S-isopropyl-substituted thiourea or a related dithiocarbamate derivative would be an ideal nucleophile to react with an electrophilic partner to form the thiazole ring with the isopropylthio group pre-installed at the 2-position.
Table 2: Synthesis of Dithiocarbamate Precursors
| Amine | Sulfur Source | Alkylating/Coupling Agent | Product Type | Reference |
|---|---|---|---|---|
| Primary or Secondary Amine | Carbon Disulfide | Alkyl Halide | S-Alkyl Dithiocarbamate | organic-chemistry.org |
| Isopropylamine | Carbon Disulfide | Not specified | Isopropyl Dithiocarbamic Acid | googleapis.com |
Thioetherification Strategies for Thiazoles
The introduction of an isopropylthio group at the 2-position of the thiazole ring is a critical step in the synthesis of the target compound. Thioetherification at this position can be achieved through several synthetic routes, primarily involving the alkylation of a 2-mercaptothiazole (B1225461) precursor.
One common approach begins with the Hantzsch thiazole synthesis, a versatile method for constructing the thiazole ring itself. By reacting an α-haloketone with a thiourea derivative, specifically isopropylthiourea, the 2-isopropylamino-thiazole can be formed. However, to obtain the desired 2-isopropylthio-thiazole, a more direct approach is often favored. This typically involves the S-alkylation of a pre-formed 2-mercaptothiazole or its corresponding sodium or potassium salt.
The general reaction involves the deprotonation of the thiol group of 2-mercaptothiazole with a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to form a highly nucleophilic thiolate anion. This anion then readily undergoes a nucleophilic substitution reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to yield the desired 2-isopropylthiothiazole. The choice of solvent for this reaction can influence the rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed.
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
| 2-Mercaptobenzothiazole | Benzyl halide | Sodium salt in DMF | 2-Benzylsulfanylbenzothiazole | nih.gov |
| 2-Mercaptobenzothiazole | Various alkyl halides | - | Alkyl derivatives of 2-mercaptobenzothiazole | researchgate.net |
This table showcases examples of S-alkylation reactions on thiazole-related structures, illustrating the general principle of thioetherification.
Selective Functionalization with the Tosyl Group at Position 5
The introduction of a tosyl (p-toluenesulfonyl) group at the 5-position of the thiazole ring is a key functionalization that significantly influences the electronic properties and reactivity of the molecule.
Synthetic Routes for Arylsulfonyl Group Introduction
The direct sulfonylation of a pre-formed 2-isopropylthiothiazole is the most straightforward approach for introducing the tosyl group at the C5 position. The thiazole ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing substituents. An electron-donating group at the 2-position, such as an alkylthio group, activates the ring towards electrophilic attack and directs the incoming electrophile to the 5-position. organic-chemistry.org
The reaction is typically carried out using tosyl chloride (TsCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid activates the tosyl chloride, making it a more potent electrophile for the Friedel-Crafts-type sulfonylation of the electron-rich thiazole ring. The reaction conditions, including temperature and solvent, need to be carefully controlled to avoid side reactions and ensure high regioselectivity.
An alternative strategy involves the construction of the thiazole ring with the tosyl group already in place. This can be achieved through a modified Hantzsch synthesis using an α-haloketone that bears a tosyl group at the appropriate position.
Influence of the Tosyl Group on Reaction Selectivity
The presence of a strongly electron-withdrawing tosyl group at the 5-position has a profound impact on the reactivity of the thiazole ring. This influence is crucial for the subsequent regioselective amination at the 4-position.
The sulfonyl group deactivates the thiazole ring towards further electrophilic substitution. More importantly, it significantly enhances the electrophilicity of the adjacent carbon atoms, particularly the C4 position. This activation makes the C4 position susceptible to nucleophilic attack.
Furthermore, the tosyl group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for sulfonyl groups directly attached to a carbon atom of a heterocyclic ring compared to sulfonate esters. However, its strong electron-withdrawing nature facilitates the addition-elimination mechanism of SNAr reactions at other positions of the ring, should a suitable leaving group be present. This electronic influence is pivotal in directing the final amination step of the synthesis.
Regioselective Amination at Position 4
The final key step in the synthesis of this compound is the introduction of an amino group at the 4-position. This transformation requires high regioselectivity, given the presence of other reactive sites on the thiazole ring.
Direct Amination Methods
Direct amination of the C4 position of the 2-isopropylthio-5-tosylthiazole intermediate is a challenging transformation. The electron-withdrawing nature of the tosyl group at C5 activates the C4 position towards nucleophilic attack. However, direct amination with ammonia (B1221849) or other simple amine nucleophiles often requires harsh conditions and may lead to side reactions.
More sophisticated methods for direct C-H amination of heteroarenes have been developed, which could potentially be applied in this context. These methods often involve the use of specialized amination reagents and transition metal catalysts. For instance, methods employing I(III) reagents have been shown to facilitate the direct C-H amination of azaarenes at positions that are typically difficult to functionalize. While not specifically documented for this exact substrate, this represents a potential avenue for direct C4 amination.
Indirect Amination via Precursors
Given the challenges of direct amination, indirect methods involving the introduction of a precursor functional group at the 4-position, which can then be converted to an amino group, are often more reliable.
One effective strategy involves the introduction of a nitro group at the 4-position, followed by its reduction. The nitration of the 2-isopropylthio-5-tosylthiazole would need to be highly regioselective for the C4 position. The strong directing effects of the existing substituents would play a crucial role here. Subsequent reduction of the nitro group to an amine can be achieved using a variety of standard reducing agents, such as tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation.
Another powerful indirect method is the Curtius rearrangement . wikipedia.orgresearchgate.netorganic-chemistry.org This reaction allows for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. The synthesis would first require the introduction of a carboxyl group at the 4-position of the 2-isopropylthio-5-tosylthiazole core. This could potentially be achieved through metallation of the 4-position followed by quenching with carbon dioxide. The resulting 4-carboxy-2-isopropylthio-5-tosylthiazole can then be converted to an acyl azide, which upon heating, undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired this compound.
A similar approach is the Hofmann rearrangement , which starts from a primary amide. researchgate.netnih.gov In this case, a 4-carboxamido-2-isopropylthio-5-tosylthiazole precursor would be treated with bromine and a strong base to yield the isocyanate intermediate, which is then hydrolyzed to the final amine.
| Rearrangement | Starting Precursor at C4 | Key Intermediate | Final Product at C4 |
| Curtius Rearrangement | Carboxylic Acid | Isocyanate | Amino Group |
| Hofmann Rearrangement | Primary Amide | Isocyanate | Amino Group |
This table summarizes the key features of the Curtius and Hofmann rearrangements as potential indirect routes for the amination at the C4 position.
Mechanistic Organic Chemistry of 4 Amino 2 Isopropylthio 5 Tosylthiazole
Investigation of Reaction Pathways and Intermediate Species
While specific, dedicated studies on the reaction pathways of 4-Amino-2-isopropylthio-5-tosylthiazole are not extensively documented, its reactivity can be inferred from the well-established chemistry of substituted thiazoles. Reactions involving this compound likely proceed through various reactive intermediates, depending on the nature of the reactants and conditions.
For instance, in electrophilic aromatic substitution reactions, the initial step would involve the formation of a sigma complex (also known as an arenium ion). The stability of this intermediate is crucial in determining the regioselectivity of the reaction. Given the substitution pattern, the formation of a carbocation at the C4 position, stabilized by the adjacent amino group through resonance, would be a key intermediate in reactions where the tosyl group is replaced.
In nucleophilic aromatic substitution (SNAr) reactions, a Meisenheimer complex is a plausible intermediate. The strong electron-withdrawing nature of the tosyl group at the C5 position would stabilize the negative charge developed in the thiazole (B1198619) ring upon nucleophilic attack.
The following table outlines potential reaction pathways and the key intermediates involved:
| Reaction Type | Reagents | Key Intermediate Species | Plausible Product Type |
| Electrophilic Substitution | Electrophile (e.g., Br₂) | Sigma Complex (Arenium Ion) | Substitution at a less sterically hindered and electronically favorable position |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) | Meisenheimer Complex | Replacement of a suitable leaving group |
| Metal-Catalyzed Cross-Coupling | Organometallic reagent, Pd catalyst | Organopalladium Complex | C-C or C-N bond formation |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl) | Protonated Thiazolium Ion | Cleavage of the amino or isopropylthio group |
It is important to note that the concurrent presence of both activating and deactivating groups complicates the prediction of reaction outcomes, and empirical studies are necessary to fully elucidate the dominant reaction pathways.
Electrophilic and Nucleophilic Reactivity Profiles of the Thiazole Ring in this compound
The thiazole ring in this compound possesses a nuanced reactivity profile, being susceptible to both electrophilic and nucleophilic attacks, albeit at different positions and under varying conditions. researchgate.net
Electrophilic Reactivity:
The thiazole ring is generally considered electron-rich and thus reactive towards electrophiles. The C5 position is typically the most susceptible to electrophilic attack. researchgate.netacs.org However, in the target molecule, this position is occupied by a strongly deactivating tosyl group. The amino group at C4 and the isopropylthio group at C2 are both electron-donating and would activate the ring towards electrophilic substitution. The amino group, being a stronger activator, would direct incoming electrophiles primarily to the C5 position, which is already substituted. Therefore, electrophilic substitution on the thiazole ring of this compound is expected to be challenging. If it were to occur, it might involve substitution of the tosyl group, provided it can act as a leaving group under the reaction conditions.
Nucleophilic Reactivity:
The presence of the electron-withdrawing tosyl group at C5 significantly enhances the susceptibility of the thiazole ring to nucleophilic attack. thieme-connect.com This effect is most pronounced at the C2 and C4 positions, which are ortho and para to the tosyl group, respectively. Nucleophilic aromatic substitution (SNAr) reactions are therefore plausible, potentially leading to the displacement of the isopropylthio group at C2 or even the amino group at C4, although the latter is generally a poor leaving group. The C5 position itself could also be subject to nucleophilic attack, leading to the displacement of the tosyl group.
The following table summarizes the predicted reactivity at each position of the thiazole ring:
| Position | Substituent | Electronic Effect | Predicted Electrophilic Reactivity | Predicted Nucleophilic Reactivity |
| C2 | Isopropylthio | Electron-donating | Deactivated by proximity to N | Activated by tosyl group at C5 |
| C4 | Amino | Strongly electron-donating | Deactivated by tosyl group at C5 | Activated by tosyl group at C5 |
| C5 | Tosyl | Strongly electron-withdrawing | Strongly deactivated | Potential site of nucleophilic attack |
Influence of Amino, Isopropylthio, and Tosyl Substituents on Reaction Mechanisms
The substituents on the thiazole ring of this compound exert a profound influence on its reaction mechanisms through a combination of electronic and steric effects.
Amino Group (C4): As a potent electron-donating group through resonance, the amino group significantly increases the electron density of the thiazole ring, thereby activating it towards electrophilic attack. However, its primary directing effect towards the already substituted C5 position limits its utility in promoting further electrophilic substitution on the ring. In acidic media, the amino group can be protonated, transforming it into a deactivating ammonium (B1175870) group.
Tosyl Group (C5): The tosyl group is a powerful electron-withdrawing group due to the presence of the sulfonyl moiety. It deactivates the thiazole ring towards electrophilic substitution and, conversely, activates it towards nucleophilic attack. Its bulkiness also contributes to steric hindrance around the C5 position.
The interplay of these substituents creates a "push-pull" electronic system. The electron-donating amino and isopropylthio groups "push" electron density into the ring, while the tosyl group "pulls" electron density out. This electronic imbalance is a key determinant of the molecule's reactivity and the mechanisms of its reactions.
Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving this compound
Substituted thiazoles are valuable substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.netrsc.org While specific examples involving this compound are scarce, its potential for participating in such reactions can be extrapolated from known thiazole chemistry.
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: If the tosyl group at C5 were replaced with a halogen (e.g., bromine or iodine), this position would be an excellent handle for Suzuki-Miyaura coupling with boronic acids to form a new C-C bond. rsc.org
Buchwald-Hartwig Amination: The amino group at C4 could potentially undergo N-arylation or N-alkylation via Buchwald-Hartwig amination if reacted with an appropriate aryl or alkyl halide in the presence of a palladium catalyst. wikipedia.org
Negishi Coupling: Similar to the Suzuki-Miyaura reaction, a halogenated derivative of the title compound could participate in Negishi coupling with organozinc reagents. thieme-connect.com
The following table provides a hypothetical overview of potential cross-coupling reactions:
| Coupling Reaction | Coupling Partners | Catalyst System | Potential Product |
| Suzuki-Miyaura | 5-Bromo-4-amino-2-isopropylthiothiazole + Arylboronic acid | Pd(PPh₃)₄, base | 4-Amino-5-aryl-2-isopropylthiothiazole |
| Buchwald-Hartwig | This compound + Aryl halide | Pd₂(dba)₃, phosphine (B1218219) ligand, base | 4-(N-Arylamino)-2-isopropylthio-5-tosylthiazole |
| Negishi | 5-Iodo-4-amino-2-isopropylthiothiazole + Organozinc reagent | Pd(PPh₃)₄ | 4-Amino-5-alkyl/aryl-2-isopropylthiothiazole |
The success of these reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions to overcome the potential for catalyst inhibition by the sulfur atom in the thiazole ring and the various functional groups.
Acid-Base Catalysis in Reactions of this compound
The presence of both acidic and basic centers in this compound suggests that its reactions can be subject to acid-base catalysis.
Base Catalysis:
The protons on the amino group at C4 are weakly acidic and can be removed by a strong base. The resulting amide anion would be a potent nucleophile. Additionally, protons on the methyl group of the tosyl substituent could potentially be abstracted under strongly basic conditions, leading to the formation of a carbanion that could participate in subsequent reactions.
Acid Catalysis:
The thiazole ring nitrogen and the amino group at C4 are both basic and can be protonated in the presence of an acid. Protonation of the ring nitrogen would increase the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack. Protonation of the amino group would convert it into an electron-withdrawing ammonium group, thereby deactivating the ring towards electrophilic substitution. Acid catalysis can also play a role in the hydrolysis of the amino or isopropylthio groups under harsh conditions.
The pH of the reaction medium is therefore a critical parameter that can be tuned to control the reactivity and selectivity of reactions involving this compound.
Advanced Spectroscopic and Structural Characterization of 4 Amino 2 Isopropylthio 5 Tosylthiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data, which is crucial for the definitive structural elucidation of a molecule, is not available in published literature for 4-Amino-2-isopropylthio-5-tosylthiazole. This includes ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques.
¹H NMR Spectroscopy
Specific, experimentally determined ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton in this compound, has not been reported. This information is essential for identifying the chemical environment of the hydrogen atoms within the molecule.
¹³C NMR Spectroscopy
Experimentally determined ¹³C NMR data, which would provide the chemical shifts for each unique carbon atom in this compound, is not available in the scientific literature. This technique is fundamental for confirming the carbon skeleton of the compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
There are no published studies detailing the use of two-dimensional NMR techniques for the structural analysis of this compound. Such techniques are invaluable for establishing connectivity between atoms:
COSY (Correlation Spectroscopy) would confirm proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct carbon-hydrogen attachments.
HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations between carbon and hydrogen atoms, which is key for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in conformational analysis.
Without these experimental results, a detailed structural confirmation based on 2D NMR is not possible.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry data is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. However, specific HRMS data for this compound from techniques such as ESI-MS or MALDI-TOF MS has not been found in published research.
Electrospray Ionization Mass Spectrometry (ESI-MS)
No published ESI-MS data is available for this compound. This soft ionization technique would be used to determine the accurate mass of the protonated molecule [M+H]⁺, which would in turn confirm its molecular formula (C₁₃H₁₆N₂O₂S₃).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
There is no available MALDI-TOF MS data for this compound in the scientific literature. This technique could also be used to determine the precise molecular weight of the compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule.
For this compound, these techniques would be crucial in confirming the presence of its key structural motifs: the amino group (-NH2), the isopropylthio group (-SCH(CH3)2), the tosyl group (-SO2C6H4CH3), and the thiazole (B1198619) ring.
Expected Vibrational Modes:
The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. The analysis of these spectra would involve identifying and assigning these bands to specific molecular motions.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | N-H stretching | 3500-3300 |
| N-H bending | 1650-1580 | |
| Alkyl (Isopropyl) | C-H stretching | 2975-2850 |
| C-H bending | 1470-1365 | |
| Thioether (C-S) | C-S stretching | 710-570 |
| Sulfonyl (-SO₂) | Asymmetric S=O stretching | 1350-1300 |
| Symmetric S=O stretching | 1160-1120 | |
| Aromatic (Tosyl) | C=C stretching | 1600-1450 |
| C-H stretching | 3100-3000 | |
| Thiazole Ring | Ring stretching | 1600-1300 |
The presence of the amino group would be indicated by N-H stretching vibrations in the 3500-3300 cm⁻¹ region of the IR spectrum. The isopropyl group would show characteristic C-H stretching and bending frequencies. The tosyl group would be readily identifiable by the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. The thiazole ring itself would have a series of complex vibrational modes. The complementary nature of IR and Raman spectroscopy would be particularly useful, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
For this compound, a single-crystal X-ray diffraction study would provide invaluable insights into its molecular geometry. The analysis would reveal the planarity of the thiazole ring and the orientation of the amino, isopropylthio, and tosyl substituents relative to the ring.
Key Structural Parameters Obtainable from X-ray Crystallography:
| Parameter | Information Provided |
| Bond Lengths | The distances between bonded atoms, indicating bond order and strength. |
| Bond Angles | The angles between adjacent bonds, defining the local geometry. |
| Torsion Angles | The dihedral angles between four consecutive atoms, describing the conformation of the molecule. |
| Crystal Packing | The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding. |
Of particular interest would be the conformation of the isopropylthio and tosyl groups, as rotation around the C-S and C-S(O₂) bonds can lead to different spatial arrangements. Furthermore, the crystal packing analysis would reveal any intermolecular hydrogen bonds involving the amino group and the sulfonyl oxygen atoms, which can significantly influence the physical properties of the compound. While the crystal structure of this compound is not publicly available, studies on related thiazole derivatives have provided detailed structural information that serves as a valuable reference. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Properties
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for studying the stereochemistry of molecules that possess one or more chiral centers.
The applicability of CD spectroscopy to this compound depends on whether the molecule is chiral. Based on its chemical structure, the parent molecule itself does not possess a chiral center. However, if the molecule were to be synthesized in a way that introduces a chiral center, for instance, through the use of a chiral resolving agent or an asymmetric synthesis, then CD spectroscopy would be a critical tool for its characterization. Thiazole-containing compounds are important motifs in many biologically active and chiral natural products. nih.gov
Should a chiral variant of this compound be prepared, its CD spectrum would exhibit characteristic positive or negative peaks (Cotton effects) at specific wavelengths. The sign and magnitude of these peaks would be indicative of the absolute configuration of the chiral center(s). This information is crucial in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.
In the absence of a chiral center, this compound would be CD-inactive, and its CD spectrum would be a flat line.
Computational Chemistry and Theoretical Modeling of 4 Amino 2 Isopropylthio 5 Tosylthiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Amino-2-isopropylthio-5-tosylthiazole at the atomic level. These calculations allow for the detailed examination of its electronic structure and the nature of its molecular orbitals, which are crucial for predicting its chemical behavior and spectroscopic properties.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground state properties of molecular systems, including complex organic molecules like this compound. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various electronic properties with a favorable balance of accuracy and computational cost.
In the study of related thiazole (B1198619) derivatives, DFT has been successfully employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the minimum energy conformation of the molecule in the gas phase. Furthermore, DFT calculations yield valuable information about the electronic distribution, including atomic charges and dipole moments, which are critical for understanding intermolecular interactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energies and spatial distributions of these orbitals are key indicators of the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for assessing the molecule's kinetic stability and chemical reactivity.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are of particular interest.
The calculation of NMR chemical shifts, typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, provides theoretical predictions of the resonance frequencies for the ¹H and ¹³C nuclei in the molecule. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be correlated with experimental NMR spectra to assist in the assignment of signals to specific atoms within the molecular structure.
Similarly, the calculation of IR frequencies involves determining the vibrational modes of the molecule. By performing a frequency calculation on the optimized geometry, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra. This comparison aids in the assignment of observed absorption bands to specific vibrational modes, such as C=C stretching, C-H bending, and N-H stretching, providing a detailed understanding of the molecule's vibrational characteristics researchgate.net. For instance, in a study of a related compound, 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole, calculated C=C stretching frequencies were found to be in close agreement with the experimentally observed values researchgate.net.
| Spectroscopic Parameter | Computational Method | Typical Information Obtained |
| NMR Chemical Shifts | GIAO (within DFT) | Predicted ¹H and ¹³C chemical shifts for structural elucidation. |
| IR Frequencies | DFT Frequency Calculation | Predicted vibrational modes and their intensities for spectral assignment. |
Reaction Mechanism Prediction and Transition State Analysis
Theoretical modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the most probable reaction pathways, intermediates, and transition states. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are critical for understanding reaction kinetics.
The process typically involves locating the structures of the reactants, products, and any intermediates, and then searching for the transition state structures that connect them. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. By calculating the energies of all stationary points on the potential energy surface, a detailed reaction profile can be constructed, providing a comprehensive understanding of the reaction mechanism at a molecular level.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound.
By simulating the molecule's motion over a period of time, typically on the order of nanoseconds, MD simulations can reveal the different conformations that the molecule can adopt and the relative stabilities of these conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target. Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects on the molecule's structure and dynamics. These simulations can provide information on how the solvent influences the conformational preferences of the molecule and how it mediates interactions with other molecules. In studies of similar compounds, MD simulations have been run for periods such as 5 nanoseconds to analyze the system's behavior researchgate.net.
Molecular Docking Simulations for in vitro Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, molecular docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. These simulations can provide insights into the binding mode of the molecule within the active site of a protein, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.
The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding site of the target protein. A scoring function is then used to evaluate the binding affinity of each pose, with the top-scoring poses representing the most likely binding modes. The results of molecular docking studies can guide the design of new analogs with improved binding affinity and selectivity. For example, in the study of other aminothiazole derivatives, molecular docking has been used to predict their interaction with specific protein receptors researchgate.net. Similarly, docking studies on related thiazolidine derivatives have been used to elucidate probable bacterial and fungal molecular targets nih.govnih.gov. The binding affinities are often expressed in terms of a docking score or binding energy, with more negative values indicating a stronger interaction researchgate.netdergipark.org.trmdpi.com.
| Computational Technique | Primary Application | Key Outputs |
| Molecular Docking | Prediction of ligand-receptor binding | Binding pose, docking score, key intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Biological Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their biological activity based on a set of calculated molecular descriptors.
The first step in QSAR modeling is to generate a dataset of compounds with known biological activities. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the physicochemical properties, topology, and electronic structure of the molecules. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity. A study on 2-aminothiazol-4(5H)-one derivatives utilized an Artificial Neural Network (ANN) algorithm for regression analysis between molecular descriptors and biological activity nih.gov. The predictive power of the QSAR model is then validated using internal and external validation techniques nih.gov. A successful QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates.
| QSAR Modeling Step | Description |
| Data Set Generation | A collection of molecules with experimentally determined biological activities. |
| Descriptor Calculation | Numerical representation of molecular properties (e.g., physicochemical, topological). |
| Model Development | Use of statistical methods to correlate descriptors with activity. |
| Model Validation | Assessment of the model's predictive ability using statistical metrics. |
Mechanistic Investigations of Biological Activities of 4 Amino 2 Isopropylthio 5 Tosylthiazole in Vitro
Overview of Mechanistic Pathways for Thiazole (B1198619) Derivatives in vitro
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core structure in a multitude of synthetic and naturally occurring compounds with a wide array of biological activities. vulcanchem.comvulcanchem.com The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse chemical space and a broad spectrum of pharmacological effects. In vitro studies have been instrumental in elucidating the mechanistic pathways through which these derivatives exert their therapeutic actions.
The biological activities of thiazole derivatives are extensive, with significant research focusing on their potential as anticancer and antimicrobial agents. vulcanchem.comeurekaselect.com As anticancer agents, thiazole-containing compounds have been shown to interfere with multiple cellular processes critical for tumor growth and survival. These mechanisms include the inhibition of key enzymes involved in cell signaling, such as protein kinases, the modulation of the cell cycle leading to arrest at various checkpoints, and the induction of programmed cell death, or apoptosis, in cancer cells. smolecule.com
In the realm of antimicrobial activity, thiazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. vulcanchem.com The mechanisms underlying their antimicrobial effects are varied and can include the disruption of microbial cell wall integrity, the inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. smolecule.com The well-known antibiotic penicillin, for instance, contains a thiazole ring, highlighting the historical and ongoing importance of this scaffold in antimicrobial drug discovery. vulcanchem.com
Mechanistic Studies of Anticancer Activity in vitro
The anticancer properties of thiazole derivatives are a major focus of research, with numerous in vitro studies seeking to unravel their mechanisms of action. These investigations have revealed that thiazole-containing compounds can target fundamental cellular processes that are often dysregulated in cancer.
Target Enzyme Inhibition Mechanisms (e.g., kinases, demethylases)
A prominent mechanism by which thiazole derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, kinases are overactive, leading to uncontrolled cell growth. Thiazole-based compounds have been designed to target the ATP-binding site of various kinases, thereby blocking their activity. For example, Dasatinib, a potent anticancer drug, features a 2-aminothiazole (B372263) core and is a multi-targeted kinase inhibitor. While specific kinase inhibition data for 4-Amino-2-isopropylthio-5-tosylthiazole is not available, the general success of the 2-aminothiazole scaffold suggests this as a potential mechanism of action.
| Thiazole Derivative Class | Target Kinase(s) | Effect |
| 2-Aminothiazoles | Src family kinases, Abl kinase | Inhibition of cell proliferation and survival pathways |
| Thiazolidinones | Various, including PI3K/Akt pathway kinases | Induction of apoptosis and cell cycle arrest |
Cell Cycle Modulation Mechanisms in vitro
The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer cells are characterized by their ability to bypass normal cell cycle checkpoints, leading to uncontrolled proliferation. Several thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, preventing them from progressing through the different phases of division. This can occur through the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some thiazole compounds have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death.
| Thiazole Derivative Example | Cancer Cell Line | Effect on Cell Cycle |
| Substituted 2-aminothiazoles | Human leukemia cells | Arrest at G2/M phase |
| Thiazole-containing pyrimidines | MCF-7 (Breast cancer) | S phase arrest |
Apoptosis Induction Mechanisms in vitro
Apoptosis is a natural process of programmed cell death that is essential for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis, which allows tumor cells to survive and proliferate. Many chemotherapeutic agents, including various thiazole derivatives, function by inducing apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family. For example, certain 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by causing DNA damage and activating caspase-3.
| Thiazole Derivative Class | Cancer Cell Line | Apoptotic Mechanism |
| 2-Amino-5-benzylthiazoles | Human leukemia cells | Caspase-3 activation, DNA fragmentation |
| 5-Ene-2-arylaminothiazol-4(5H)-ones | Breast cancer cells | Reduction of mitochondrial membrane potential, activation of caspases 7, 8, 9, and 10 |
Mechanistic Studies of Antimicrobial (Antibacterial, Antifungal) Activity in vitro
The thiazole scaffold is a key component of many antimicrobial agents. While the broader class of thiazole derivatives exhibits various antimicrobial mechanisms, the presence of a sulfonamide group, as in the tosyl moiety of this compound, points towards a specific and well-established antibacterial mechanism.
Bacterial Cell Wall Synthesis Inhibition Mechanisms in vitro
While some thiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, such as MurB, the sulfonamide group is classically associated with the inhibition of a different essential pathway: folic acid synthesis. vulcanchem.com Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). vulcanchem.com This enzyme is crucial for the synthesis of folic acid, a vitamin necessary for the production of nucleotides and amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking DHPS, sulfonamide-containing compounds halt the growth and replication of bacteria. It is therefore plausible that a primary antibacterial mechanism of action for a compound like this compound, which contains a sulfonamide-related structure (tosyl group), would involve the inhibition of the folate biosynthesis pathway.
Fungal Ergosterol (B1671047) Biosynthesis Pathway Inhibition Mechanisms in vitro
Ergosterol is an essential component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway has been a primary target for the development of antifungal agents. While specific studies on the direct inhibitory effects of this compound on this pathway are not extensively documented in publicly available literature, the thiazole scaffold is a known pharmacophore in various antifungal compounds. The mechanism of action for many antifungal thiazole derivatives involves the inhibition of key enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting fungal cell membrane structure and function and inhibiting fungal growth.
Enzyme Inhibition in Microorganisms in vitro
The antimicrobial activity of thiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. Although specific enzyme inhibition data for this compound is limited, related thiazole compounds have been shown to target a range of microbial enzymes. These can include enzymes involved in metabolic pathways, cell wall synthesis, and nucleic acid replication. For instance, some thiazole-containing compounds have demonstrated inhibitory activity against enzymes such as dihydrofolate reductase, which is vital for nucleotide synthesis, and various kinases that are essential for cellular signaling and survival. The presence of the tosyl and isopropylthio groups on the thiazole ring of this compound likely influences its electronic and steric properties, which in turn would determine its specific enzyme inhibitory profile.
Mechanistic Studies of Anti-inflammatory Activity in vitro
Pro-inflammatory Mediator Pathway Modulation Mechanisms in vitro
Enzyme Inhibition (e.g., COX, LOX) Mechanisms in vitro
A significant mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Although specific inhibitory data for this compound against COX and LOX are not specified in the available literature, the general class of thiazole derivatives has been explored for such activities. The inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, thereby alleviating pain and inflammation. Similarly, inhibition of 5-LOX decreases the synthesis of leukotrienes, which are involved in various inflammatory and allergic responses. The specific inhibitory potency and selectivity of this compound towards these enzymes would need to be determined through dedicated in vitro enzymatic assays.
Structure-Activity Relationship (SAR) Derivations for this compound and its Analogues in in vitro Studies
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. While a detailed SAR study for this compound is not available, general SAR principles for bioactive thiazoles can be inferred. The amino group at the 4-position is often crucial for establishing hydrogen bond interactions with biological targets. The tosyl group at the 5-position, being a strong electron-withdrawing group, can significantly influence the electronic distribution of the thiazole ring and participate in various non-covalent interactions.
Impact of the Isopropylthio Moiety on in vitro Activity
The isopropylthio group at the 2-position is a key structural feature of this compound. The sulfur atom in the thioether linkage can act as a hydrogen bond acceptor and may also be involved in coordination with metal ions in metalloenzymes. The isopropyl group itself is a bulky and lipophilic moiety. This lipophilicity can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The size and shape of the isopropyl group can also play a role in determining the selectivity of the compound for different biological targets. Modifications to the isopropylthio moiety, such as altering the alkyl chain length or introducing branching, would be expected to have a significant impact on the compound's biological activity profile, providing a valuable avenue for optimizing its therapeutic potential.
Influence of the Tosyl Group on in vitro Activity
The tosyl group, a derivative of toluene-4-sulfonic acid, positioned at the 5-position of the thiazole ring in this compound, is anticipated to significantly modulate its biological activity through its electronic and steric properties. While direct mechanistic studies on this specific compound are not extensively available in the reviewed literature, the influence of a sulfonyl group at the C5 position of a thiazole ring has been investigated in related structures, offering valuable insights.
Research into a series of 2-aminomethylene-5-sulfonylthiazole inhibitors of lysyl oxidase (LOX) and LOXL2 has shed light on the importance of the sulfonyl moiety for biological activity. nih.govacs.org In these studies, the replacement of a thiophene (B33073) core with a 2-aminomethylene-5-sulfonyl thiazole core was found to retain, and in some aspects enhance, inhibitory activity against these enzymes. nih.govacs.org Specifically, a naphthalenesulfonyl-substituted thiazole demonstrated comparable levels of LOX inhibition to its thiophene counterpart and a modest increase in potency towards LOXL2 inhibition. nih.govacs.org This suggests that the sulfonyl group at the 5-position is a critical pharmacophoric feature for interaction with the biological target.
Furthermore, the steric bulk of the tosyl group can play a crucial role in the molecule's orientation within a binding site. The specific conformation adopted by the tosyl group can either facilitate a favorable binding mode or create steric hindrance, thereby influencing the compound's inhibitory potency. The comparison between a 2-aminomethylene-5-sulfonyl thiazole and its less active 5-aminomethylene-2-sulfonyl thiazole regioisomer underscores the critical importance of the substituent placement on the thiazole scaffold for biological activity. nih.govacs.org
The following table summarizes the comparative activity of analogous sulfonyl-containing heterocyclic compounds, highlighting the contribution of the sulfonylthiazole core.
Table 1: Comparative in vitro Activity of Sulfonyl-Substituted Heterocycles
| Compound | Core Structure | Target Enzyme(s) | Observed Activity | Reference |
|---|---|---|---|---|
| Analog 1 | 2-Aminomethylene-5-sulfonylthiophene | LOX | Active | nih.govacs.org |
| Analog 2 | 2-Aminomethylene-5-sulfonylthiazole | LOX / LOXL2 | Active, with increased potency for LOXL2 | nih.govacs.org |
| Analog 3 | 5-Aminomethylene-2-sulfonylthiazole | LOX / LOXL2 | Relatively inactive | nih.govacs.org |
Role of the 4-Amino Group on in vitro Activity
The 4-amino group is a common feature in many biologically active thiazole derivatives and is often a key determinant of their pharmacological effects. While specific mechanistic studies on the role of the 4-amino group in this compound are limited in the available literature, extensive research on other 4-aminothiazole derivatives provides a strong basis for understanding its potential contributions to in vitro activity.
The primary amine at the C4 position can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active site of target enzymes or receptors. This hydrogen bonding capability is frequently implicated in the mechanism of action of many enzyme inhibitors. For instance, in a series of 4-aryl-5-aminoalkyl-thiazole-2-amines designed as ROCK II inhibitors, the amino group was a central feature of the scaffold. nih.gov
Structure-activity relationship (SAR) studies on various classes of thiazole derivatives consistently highlight the importance of the amino group. For example, in the development of antifungal aminothiazole derivatives, modifications to the amino group often lead to significant changes in activity. nih.gov The ability to functionalize the amino group also provides a synthetic handle for creating libraries of analogs with diverse properties to probe the chemical space around a biological target.
The following table presents data from studies on related 4-aminothiazole compounds, illustrating the general importance of the amino functionality for biological activity.
Table 2: Biological Activities of Representative 4-Aminothiazole Derivatives
| Compound Class | Biological Target/Activity | Role of 4-Amino Group (Inferred) | Reference |
|---|---|---|---|
| 4-Aryl-5-aminoalkyl-thiazole-2-amines | ROCK II Inhibition | Core structural element for binding | nih.gov |
| Aminothiazole Antifungals | Fungal Growth Inhibition | Key for antifungal potency; modification alters activity | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidines | Antiproliferative Activity | Essential for activity against cancer cell lines | mdpi.com |
Future Directions and Perspectives in 4 Amino 2 Isopropylthio 5 Tosylthiazole Research
Design and Synthesis of Next-Generation Analogues with Tuned Reactivity or Biological Profiles
The modular nature of the 4-amino-2-isopropylthio-5-tosylthiazole scaffold provides a fertile ground for the design and synthesis of next-generation analogues. By systematically modifying the substituents at the 2, 4, and 5-positions, researchers can fine-tune the compound's electronic properties, steric hindrance, and lipophilicity, thereby influencing its reactivity and biological profile.
Future synthetic efforts could focus on:
Modification of the 2-Alkylthio Group: The isopropyl group can be replaced with a variety of other alkyl, aryl, or heterocyclic moieties. Introducing longer alkyl chains, cyclic systems, or functional groups such as esters or amides could modulate the compound's solubility and interaction with biological targets.
Derivatization of the 4-Amino Group: The amino group serves as a key handle for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems could lead to analogues with altered hydrogen bonding capabilities and target specificity.
The following table illustrates potential next-generation analogues and their intended design rationale:
| Analogue Structure | Design Rationale | Potential Impact |
| 4-Amino-2-benzylthio -5-tosylthiazole | Introduce aromatic interactions | Enhanced binding to aromatic pockets in biological targets |
| N-(2-isopropylthio-5-tosylthiazol-4-yl)acetamide | Modify hydrogen bonding capacity | Altered target selectivity and pharmacokinetic properties |
| 4-Amino-2-isopropylthio-5-(phenylsulfonyl) thiazole (B1198619) | Vary electronic properties of the sulfonyl group | Tuned reactivity and biological activity |
| 4-Amino-2-[(2-hydroxyethyl)thio] -5-tosylthiazole | Enhance hydrophilicity | Improved solubility and potential for new biological interactions |
Development of Chemo- and Regioselective Synthetic Methodologies
The efficient and controlled synthesis of polysubstituted thiazoles remains a significant challenge in organic chemistry. Future research should focus on the development of novel chemo- and regioselective methodologies for the synthesis of this compound and its analogues.
Key areas for methodological development include:
One-Pot, Multi-Component Reactions: Designing cascade reactions that allow for the construction of the fully substituted thiazole ring in a single synthetic operation would significantly improve efficiency and reduce waste.
Catalyst-Controlled Regioselectivity: The development of catalysts that can direct the regioselective functionalization of the thiazole core is highly desirable. This would enable the synthesis of specific isomers that might be difficult to access through traditional methods.
Green Synthetic Approaches: Employing environmentally benign solvents, catalysts, and reaction conditions will be crucial for the sustainable production of these compounds. Microwave-assisted synthesis and flow chemistry are promising avenues to explore.
Recent advancements in the regioselective synthesis of substituted thiazoles provide a roadmap for future work in this area. For instance, methodologies involving the cyclization of functionalized thioureas with α-haloketones or the use of isocyanides in cycloaddition reactions have shown promise in controlling the substitution pattern on the thiazole ring. rsc.org
Advanced Mechanistic Elucidation using State-of-the-Art Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing existing synthetic routes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Promising approaches include:
In Situ Spectroscopic Monitoring: Techniques such as NMR spectroscopy and FT-IR spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity and regioselectivity.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Targeted in vitro Biological Investigations
The diverse functional groups present in this compound suggest a high potential for a wide range of biological activities. Future research should focus on a systematic and targeted in vitro evaluation of this compound and its analogues against various biological targets.
Potential areas of investigation include:
Antimicrobial Activity: Thiazole derivatives are known to exhibit potent antibacterial and antifungal properties. researchgate.netnih.gov Screening against a panel of clinically relevant pathogens would be a logical first step.
Anticancer Activity: Many thiazole-containing compounds have demonstrated significant anticancer activity. mdpi.com Evaluation against a panel of cancer cell lines, coupled with mechanistic studies to identify the molecular targets, could reveal novel therapeutic applications.
Enzyme Inhibition: The structural motifs of this compound suggest that it could act as an inhibitor of various enzymes, such as kinases, proteases, or phosphatases.
The following table provides examples of in vitro assays that could be employed to investigate the biological potential of this compound and its analogues.
| Biological Target | In Vitro Assay | Rationale |
| Bacteria | Minimum Inhibitory Concentration (MIC) Assay | To determine the potency of antibacterial activity. |
| Cancer Cell Lines | MTT Assay | To assess the cytotoxic effects on cancer cells. |
| Kinases | Kinase Inhibition Assay | To identify potential as a kinase inhibitor for cancer therapy. |
| Fungi | Antifungal Susceptibility Testing | To evaluate its efficacy against fungal pathogens. |
Integration with Materials Science and Supramolecular Chemistry for Novel Applications
The unique electronic and structural properties of the thiazole ring make it an attractive building block for the development of novel functional materials. Future research should explore the integration of this compound and its derivatives into the fields of materials science and supramolecular chemistry.
Potential applications include:
Organic Electronics: Thiazole-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The electronic properties of this compound could be tuned for these applications.
Supramolecular Assemblies: The amino and sulfonyl groups of the molecule can participate in hydrogen bonding and other non-covalent interactions, making it a promising candidate for the construction of self-assembling supramolecular structures such as gels, liquid crystals, and porous materials.
Sensors: The thiazole ring can act as a signaling unit in chemical sensors. By incorporating appropriate recognition elements, analogues of this compound could be designed to selectively detect specific analytes.
The development of thiazole-based materials is a rapidly growing field, and the unique substitution pattern of this compound offers exciting opportunities for the creation of new materials with tailored properties.
Q & A
Q. What are the optimal synthetic routes for 4-amino-2-isopropylthio-5-tosylthiazole, and how can reaction yields be improved?
Methodological Answer:
- Step 1: Start with thiazole core functionalization. Use a Hantzsch thiazole synthesis approach to introduce the amino group at position 4 and isopropylthio at position 2. Thiourea or substituted thioureas can act as sulfur donors .
- Step 2: Tosylation at position 5 requires careful control of reaction conditions. Use tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) with a base like pyridine to avoid hydrolysis .
- Yield Optimization: Monitor reaction progress via TLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). For higher yields, consider microwave-assisted synthesis to reduce side reactions .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Methodological Answer:
- 1H-NMR:
- The amino group (NH2) at position 4 appears as a broad singlet (~δ 5.5–6.5 ppm) in DMSO-d5.
- Isopropylthio group (S-iPr) shows a septet for the CH group (δ ~3.5 ppm) and doublets for methyl groups (δ ~1.3 ppm) .
- 13C-NMR:
- FT-IR:
Q. What solvents are suitable for solubility studies of this compound, and how does polarity affect its stability?
Methodological Answer:
- Solubility Testing: Use DMSO for stock solutions due to its high polarity. For aqueous compatibility, mix with PEG-400 or cyclodextrins .
- Stability: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing hydrolysis of the tosyl group. Avoid prolonged exposure to protic solvents (e.g., methanol) to prevent sulfonate ester degradation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Step 1: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like EGFR or viral proteases, leveraging structural analogs from thiazole-based anticancer agents .
- Step 2: Use DFT calculations (Gaussian 09) to evaluate electronic properties (HOMO-LUMO gap) and correlate with observed cytotoxicity .
- Validation: Compare predictions with in vitro assays (e.g., MTT for IC50 values) .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
Methodological Answer:
- Case Study: If the amino group’s NMR signal splits unexpectedly, consider tautomerism or hydrogen bonding with residual solvent.
- Resolution:
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Derivatization:
- Replace the tosyl group with bioisosteres (e.g., mesyl or acetyl) to improve metabolic stability .
- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the isopropylthio moiety to enhance solubility .
- In Silico ADMET: Use SwissADME or pkCSM to predict logP, BBB permeability, and CYP450 interactions .
Q. How can environmental impact assessments be conducted for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
